molecular formula C80H126O44 B092244 Gypsoside CAS No. 15588-68-8

Gypsoside

Cat. No. B092244
CAS RN: 15588-68-8
M. Wt: 1791.8 g/mol
InChI Key: VJDBQMHOQSSGGS-UHFFFAOYSA-N
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Description

Gypsum, chemically known as calcium sulfate dihydrate (CaSO4·2H2O), is a mineral of significant industrial and environmental importance. It is a by-product of various industrial processes, including mining and milling of borate, phosphate, and uranium deposits. Gypsum's role in environmental processes, such as the stabilization and bioavailability of heavy metalloids like arsenic, is of particular interest to researchers .

Synthesis Analysis

The synthesis of gypsum can occur naturally or as a by-product of industrial processes. One such process is the Fe(III)-As(V) coprecipitation technique used for hydrometallurgical arsenic removal. The resulting gypsum can fix arsenic, with the fixation efficiency being influenced by factors such as pH, initial arsenic concentration, and the Fe/As molar ratio . Synthetic gypsum has also been produced with varying amounts of arsenic to study its potential for immobilizing and removing arsenic pollution .

Molecular Structure Analysis

The molecular structure of gypsum has been extensively studied using techniques such as neutron diffraction, which has refined the understanding of its crystal structure. The hydrogen bond distance in gypsum was found to be 2.82 Å, and the positions of hydrogen atoms are consistent with nuclear magnetic resonance findings. The O–H distance is approximately 0.99 Å, suggesting that the O, H, and O atoms are collinear .

Chemical Reactions Analysis

Gypsum's interaction with arsenic during the Fe(III)-As(V) coprecipitation process is a chemical reaction of interest. The fixation of arsenic by gypsum has been quantitatively investigated, and it was found that gypsum could prevent the release of arsenic from Fe(III)-As(V) coprecipitates. The presence of arsenic in gypsum has been confirmed to occur in both +3 and +5 oxidation states .

Physical and Chemical Properties Analysis

The physical and chemical properties of gypsum are influenced by its interaction with water. Studies using nonlinear vibrational spectroscopy and ab initio molecular dynamics have provided insights into the structure and dynamics of water adsorbed on the gypsum surface. At low relative humidity, an anisotropic arrangement of structural water molecules and the presence of dangling OH groups were observed. The adsorption of water layers on the gypsum surface affects the amount of free OH groups and the surface diffusion of water molecules .

The structural morphology of gypsum has also been described in comparison with other similar minerals like brushite and pharmacolite. The attachment energies of various crystal faces of gypsum have been calculated, and the theoretical habits have been found to be platy or tabular, which is consistent with observations .

Scientific Research Applications

  • Specific Scientific Field : Pharmacology and Medicine .
  • Summary of the Application : Gypenosides (GPS), including Gypsoside, are extracted from Gynostemma pentaphyllum Makino, a plant widely used in Southeast Asian folk medicine or food . These compounds have been studied for their therapeutic effects, such as expectorant activity, cough relieving, and anti-inflammatory effect . To enhance the delivery and effectiveness of these compounds, researchers have explored the use of microencapsulation .
  • Methods of Application or Experimental Procedures : In the study, Gypenosides-loaded microcapsules (GPMC) were prepared by gelatin/gum . An up to 80% encapsulation of GPS at pH 4.0 was achieved, with a 1:2 drug to wall materials ratio and a 3% gelatin/gum arabic while stirring at 500 r/min . Microscopy revealed an average microcapsule size of 52.4 μm .
  • Results or Outcomes : The study showed that GPMC exhibited excellent therapeutic effects, such as expectorant activity, cough relieving, and anti-inflammatory effect . The results indicate that microencapsulation is a safe and efficient delivery method for GPS .

properties

IUPAC Name

(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBQMHOQSSGGS-OHFYMGMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H126O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1791.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypsoside

Citations

For This Compound
97
Citations
VN Luchanskaya, ES Kondratenko… - Chemistry of Natural …, 1970 - Springer
… At the same time, both trichoside D and the product of its reduction, trichosidol D, migrate on TLC (silica gel) in various solvent systems at the same level as gypsoside and …
Number of citations: 14 link.springer.com
DK Yukhananov, LS Bordanuk… - Pharmaceutical Chemistry …, 1971 - Springer
Thin-layer chromatography was used for our analysis. Silica-gel KSK was selected as sorbent; the solvent system was the same as that used for qualitative analysis, ie, n-butanol-…
Number of citations: 1 link.springer.com
VY Chirva, PK Kintya, VA Sosnovskii - Chemistry of Natural Compounds, 1969 - Springer
… The: triterpene glycoside gypsoside was first isolated from Gypsophila pacifica [1] and then … with literature data for gypsoside [1]. This discrepancy for the gypsoside isolated from other …
Number of citations: 14 link.springer.com
NK Kochetkov, AJ Khorlin, JS Ovodov - Tetrahedron Letters, 1963 - Elsevier
… The present OOmmuniCatiOn Contains data whioh can serve a basis for formulating gypsoside as II. Acid hydrolysis of gypsoside(I1) gave rise to gypsogenin laotone, the latter being …
Number of citations: 27 www.sciencedirect.com
AY Khorlin, YS Ovodov, RG Ovodova - Bulletin of the Academy of Sciences …, 1963 - Springer
… Recently we determined the Structure of gypsoside (t), a triterpone saponin from the roots of G jrpsophila pacifica Kom., which is a nonaoside of gypsogenin with a unique assembly …
Number of citations: 6 link.springer.com
NK Kochetkov, AY Khorlin, YS Ovodov - … of the Academy of Sciences of …, 1964 - Springer
… gypsoside we used the methylation method [5]. In the preparation of fully methylated gypsoside … branching of the carbohydrate chain of the gypsoside. First attempts at methylation by the …
Number of citations: 2 link.springer.com
NK Kochetkov, AY Khorlin, YS Ovodov - … of the Academy of Sciences of …, 1964 - Springer
… gypsoside and also on the methanolysis of the methylated derivative, on the basis of which it was concluded that gypsoside … the methanolysis of methylated gypsoside, which enables us …
Number of citations: 2 link.springer.com
ZM Putieva, LG Mzhel'skaya, ES Kondratenko… - Chemistry of Natural …, 1970 - Springer
… gypsoside was oxidized under the same conditions, in addition to these sugars L-rhamnose was found [2]. Therefore, even if gypsoside … C a, in contrast to gypsoside in which the same …
Number of citations: 2 link.springer.com
F Braut‐Boucher, S Achard‐Ellouk… - Food Additives & …, 1990 - Taylor & Francis
… Our purpose was to investigate the properties of two new saponins: gypsoside (GY) and glucuronogypsogenin (GG), as potential hepatoprotective molecules. Suspensions of freshly …
Number of citations: 3 www.tandfonline.com
K Amanmuradov, MV Gronovich - Chemistry of Natural Compounds, 1969 - Springer
The: triterpene glycoside gypsoside was first isolated from Gypsophila pacifica [1] and then from other species of plants of the family Caryophyllaceae [2-4, 6, 7]. We have studied the …
Number of citations: 2 link.springer.com

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